molecular formula C12H13N3O2 B3381654 5-(Phenethylamino)uracil CAS No. 25912-34-9

5-(Phenethylamino)uracil

Cat. No.: B3381654
CAS No.: 25912-34-9
M. Wt: 231.25 g/mol
InChI Key: YTAWLGVMCALKQG-UHFFFAOYSA-N
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Description

5-(Phenethylamino)uracil: is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the substitution of a phenethylamino group at the fifth position of the uracil ring. The phenethylamino group consists of a phenyl ring attached to an ethylamine chain. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenethylamino)uracil typically involves the amination of 5-bromouracil with phenethylamine. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or ethylene glycol, often in the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(Phenethylamino)uracil undergoes various chemical reactions, including:

    Oxidation: The phenethylamino group can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(Phenethylamino)uracil is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an antiviral and antibacterial agent. Its ability to interfere with nucleic acid metabolism makes it a candidate for the development of new therapeutic agents .

Medicine: The compound is investigated for its potential use in cancer therapy. Its structural similarity to nucleobases allows it to be incorporated into DNA or RNA, leading to the disruption of cellular processes in cancer cells .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .

Mechanism of Action

The mechanism of action of 5-(Phenethylamino)uracil involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This disruption leads to the inhibition of cell proliferation and induces cell death. The compound targets enzymes involved in nucleic acid metabolism, such as thymidylate synthase and DNA polymerase, thereby blocking the synthesis of essential nucleotides .

Comparison with Similar Compounds

Uniqueness: 5-(Phenethylamino)uracil is unique due to the presence of the phenethylamino group, which imparts distinct chemical and biological properties. Unlike halogenated derivatives, the phenethylamino group allows for additional interactions with biological targets, potentially enhancing its therapeutic efficacy .

Properties

IUPAC Name

5-(2-phenylethylamino)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-11-10(8-14-12(17)15-11)13-7-6-9-4-2-1-3-5-9/h1-5,8,13H,6-7H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAWLGVMCALKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00309222
Record name NSC211359
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

25912-34-9
Record name NSC211359
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211359
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC211359
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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